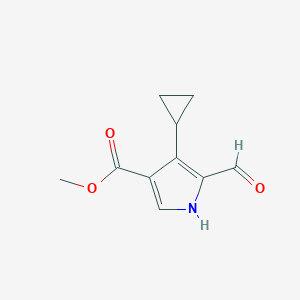

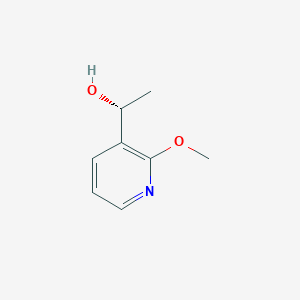

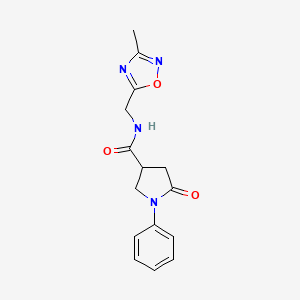

![molecular formula C14H12ClN3O B2944574 2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile CAS No. 338412-23-0](/img/structure/B2944574.png)

2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves N-benzylation of isatoic anhydride in the presence of a sodium hydride base . The reaction of isatoic anhydride and 4-chlorobenzyl chloride is carried out in the presence of a sodium hydride base and N,N-dimethylacetamide (DMAc) as a solvent .Chemical Reactions Analysis

The formation of byproducts is common during a chemical reaction . In the case of N-benzylation of isatoic anhydride, the yield of one of the byproducts was greater than that of the desired product . The reason for the byproduct formation was the sensitivity of the isatoic anhydride ring .Scientific Research Applications

Spectroscopic and Theoretical Studies

The spectroscopic characteristics and theoretical studies of related compounds provide insights into their potential applications in scientific research. For example, a compound closely related to 2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile has been studied for its spectroscopic properties, non-linear optical materials, and potential as an anticancer agent. Through proton nuclear magnetic resonance, ultraviolet-visible, and Fourier transform infrared spectroscopy techniques, this compound's theoretical optimized geometrical parameters, vibrational wavenumbers, and non-linear optical properties were calculated. Molecular docking studies suggest its potential as an anticancer agent (Eşme, 2021).

Synthesis and Characterization

Another study focuses on the synthesis and characterization of derivatives that share a similar structure, highlighting the interaction of different substituents to produce compounds with specific characteristics. These studies include detailed synthesis procedures, characterization by IR, UV, 1H NMR, and computational studies to understand the absorption spectra and molecular orbitals (Al‐Sehemi et al., 2012).

Antimicrobial Activity

Compounds structurally related to 2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile have been synthesized and tested for their antimicrobial activity against various bacteria and fungi. These studies involve the synthesis of specific derivatives and their subsequent testing to determine their effectiveness in inhibiting microbial growth, providing a foundation for the development of new antimicrobial agents (Guna et al., 2015).

Corrosion Inhibition

Pyridine derivatives, which include structures similar to 2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile, have been investigated for their potential as corrosion inhibitors. Such studies typically involve the assessment of the compounds' effectiveness in protecting metals from corrosion, with findings suggesting the suitability of these derivatives as protective agents in industrial applications (Ansari et al., 2015).

properties

IUPAC Name |

2-[(4-chlorophenyl)methylamino]-4-methoxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O/c1-19-13-6-7-17-14(12(13)8-16)18-9-10-2-4-11(15)5-3-10/h2-7H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIZQPUDKJHMJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)NCC2=CC=C(C=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

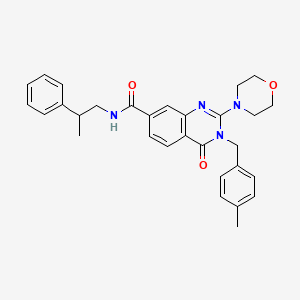

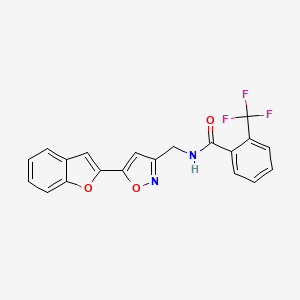

![Ethyl 5-(3,4-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2944491.png)

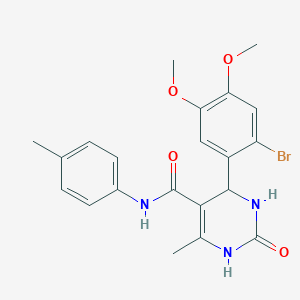

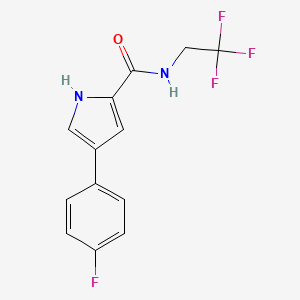

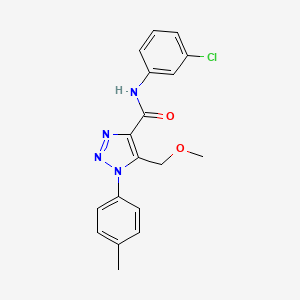

![methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2944495.png)

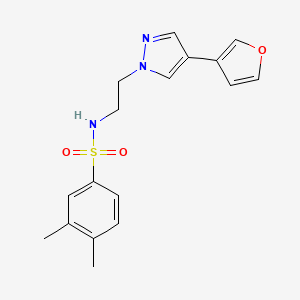

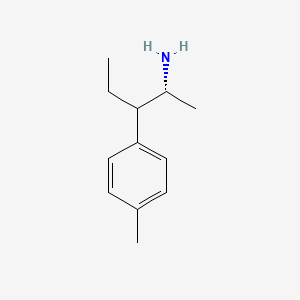

![3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol](/img/structure/B2944496.png)

![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2944510.png)